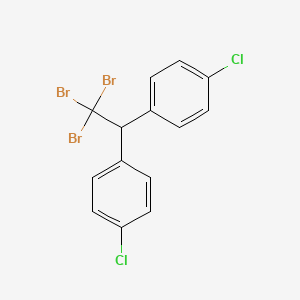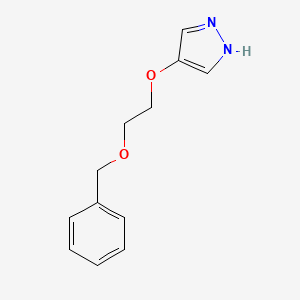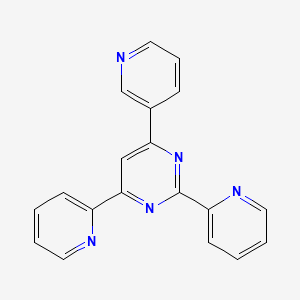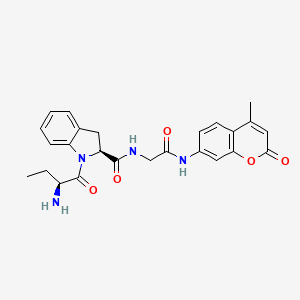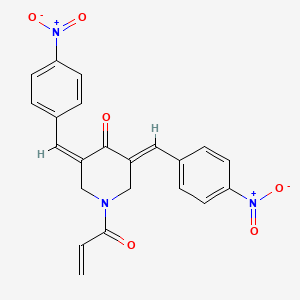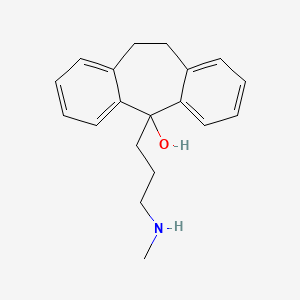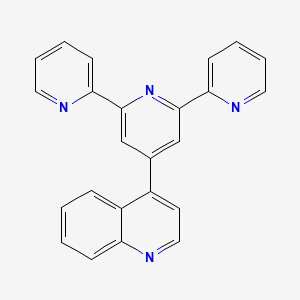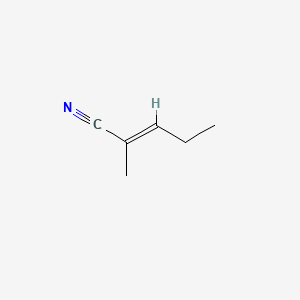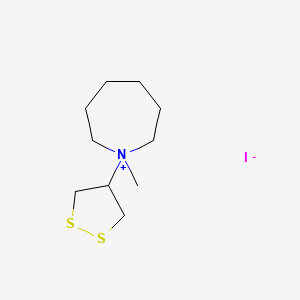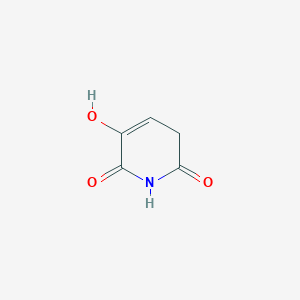
5-Hydroxypyridine-2,6(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypyridine-2,6(1H,3H)-dione is a heterocyclic organic compound with a pyridine ring substituted with hydroxyl and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-2,6(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxypyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and carbonyl groups in the molecule makes it reactive towards different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine derivatives with additional carbonyl groups, while reduction reactions may produce hydroxylated pyridine derivatives.
Applications De Recherche Scientifique
5-Hydroxypyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial activity against various microbial strains.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxypyridine-2,6(1H,3H)-dione involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the molecule can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Hydroxypyridine-2,6(1H,3H)-dione include other hydroxylated and carbonylated pyridine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C5H5NO3 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
5-hydroxy-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |
Clé InChI |
IWXAWSWEFQKINC-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
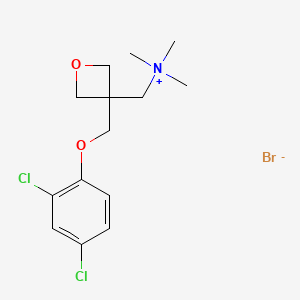
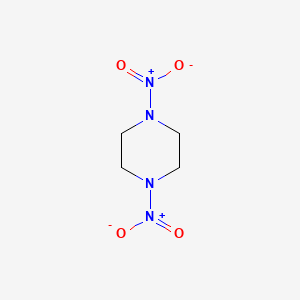
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)

